4-acetyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

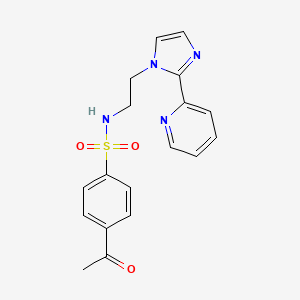

4-acetyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridinyl-substituted imidazole moiety linked via an ethyl spacer. The pyridinyl-imidazole component introduces aromatic and heterocyclic diversity, which is critical for binding to metalloenzymes or receptors .

Properties

IUPAC Name |

4-acetyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-14(23)15-5-7-16(8-6-15)26(24,25)21-11-13-22-12-10-20-18(22)17-4-2-3-9-19-17/h2-10,12,21H,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZARHAWPALQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-acetyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Molecular Formula

- C : 15

- H : 17

- N : 4

- O : 2

- S : 1

Structural Representation

The compound features a sulfonamide group linked to an acetylated imidazole-pyridine moiety, which is essential for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 305.37 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)NCCN1C=CN=C1C2=CC=CC=N2 |

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study noted that pyridine-based sulfonamides showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a comparative study of several sulfonamide derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.025 mg/mL against E. coli, highlighting its potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of related compounds have also been documented. A systematic evaluation revealed that certain pyridine derivatives exhibited antifungal activity against Candida albicans.

Table 2: Antifungal Activity Results

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Pyridine Derivative A | Candida albicans | 0.015 |

| Pyridine Derivative B | Aspergillus niger | 0.030 |

| 4-acetyl-N-(...) | Candida albicans | TBD |

Anticancer Activity

Emerging evidence suggests that compounds with imidazole and pyridine rings possess anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo.

Case Study: In Vitro Anticancer Activity

In vitro assays revealed that the compound exhibited cytotoxic effects on breast cancer cell lines (MDA-MB-231), with IC50 values comparable to established chemotherapeutics .

Table 3: Anticancer Activity Data

The biological activities of the compound are attributed to its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of the sulfonamide group enhances its binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized derivatives in recent literature. Below is a detailed comparison based on substituents, synthetic pathways, and biological relevance.

Structural Analogues in Benzenesulfonamide-Imidazole Derivatives

describes compounds such as 3-(4-(4-cyanophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamide (21b) and 3-(2-(methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide (22a). Key differences include:

- Substituent Position: The target compound has an acetyl group at the 4-position of the benzene ring, whereas 21b and 22a feature cyanophenyl or nitrophenyl groups on the imidazole ring.

- Linker Chemistry : The ethylthio/methylthio groups in 21b/22a contrast with the acetyl group in the target compound, which may alter solubility and electronic effects.

- Biological Activity : Compounds in were tested for antimicrobial activity (MICs against Mycobacterium tuberculosis), but the target compound’s bioactivity remains uncharacterized in the provided evidence .

Heterocyclic Hybrids with Pyridinyl-Imidazole Motifs

synthesizes 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3), which shares the pyridinyl-ethyl linkage. However, the furan-carboxamide core differs from the benzenesulfonamide scaffold. This difference likely impacts target specificity: the sulfonamide group in the target compound is a known zinc-binding motif in carbonic anhydrase inhibitors, whereas the nitrofuran in is associated with antifungal activity .

Bis(azolyl)sulfonamidoacetamides

reports N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (5) and analogues. These compounds incorporate thiazole/oxazole rings instead of imidazole and utilize sulfamoyl-acetamide linkers. The target compound’s acetylbenzenesulfonamide group may offer greater metabolic stability compared to the labile acetamide in derivatives .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.